2-Cyano-3-(thiazol-5-yl)acrylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11)/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTSJYLMOAUIJQ-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 2-Cyano-3-(thiazol-5-yl)acrylic acid
Direct synthesis methods provide the most straightforward pathways to the target compound, primarily relying on carbon-carbon bond formation through condensation reactions or the hydrolysis of nitrile-containing precursors.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2-cyanoacrylic acids. wikipedia.org This reaction involves the nucleophilic addition of an active methylene compound, such as cyanoacetic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.org For the synthesis of this compound, this strategy involves the reaction between thiazole-5-carbaldehyde and cyanoacetic acid.
The reaction is typically catalyzed by a weak base, such as an amine like piperidine, or a base like potassium hydroxide (KOH). scielo.brmdpi.com The use of pyridine as a solvent can also facilitate the reaction, particularly when a carboxylic acid is one of the withdrawing groups on the nucleophile, in a variation known as the Doebner modification. wikipedia.org This modification often results in condensation accompanied by decarboxylation, although with cyanoacetic acid, the cyano group remains.
While direct literature for the thiazole-5-carbaldehyde reaction is specific, the general applicability is well-documented for various heterocyclic aldehydes. For instance, the condensation of different aldehydes with cyanoacetic acid using KOH as a catalyst under microwave irradiation in water has been shown to produce Knoevenagel adducts in good to excellent yields. scielo.br
Table 1: Representative Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Class |
|---|---|---|---|---|---|
| Heterocyclic Aldehyde | Cyanoacetic Acid | Piperidine | Ethanol | Reflux | 2-Cyano-3-(heterocyclyl)acrylic acid |
| Aromatic Aldehyde | Cyanoacetic Acid | KOH | Water | Microwave Irradiation | 2-Cyano-3-(aryl)acrylic acid |
This table presents generalized conditions based on typical Knoevenagel reactions.
An alternative route to this compound involves the partial hydrolysis of a malononitrile precursor. This two-step approach begins with the synthesis of 2-(thiazol-5-ylmethylene)malononitrile, which is itself a product of a Knoevenagel condensation between thiazole-5-carbaldehyde and malononitrile. Thiazole-substituted cyclopropane-1,1-dicarbonitriles have been synthesized, highlighting the accessibility of such nitrile-rich thiazole (B1198619) derivatives. mdpi.com
Once the dinitrile compound is formed, selective hydrolysis of one of the nitrile groups to a carboxylic acid function would yield the target acrylic acid. This transformation typically requires carefully controlled acidic or basic conditions to avoid hydrolysis of the second nitrile group or other potential side reactions.
Synthesis of Analogs and Precursors Relevant to this compound
The synthesis of analogs and precursors expands the chemical space around the target molecule and provides building blocks for further chemical exploration.
A significant body of research exists on the synthesis of various thiazole-containing cyanoacrylates, often driven by the search for compounds with biological activity. nih.govnih.govnih.gov For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and demonstrated potent herbicidal activities. nih.gov The general synthetic approach often involves the Knoevenagel condensation of a thiazole aldehyde with an alkyl cyanoacetate to yield the corresponding ester, which is a close analog of the target acrylic acid.
Table 2: Examples of Synthesized Thiazole-Containing Cyanoacrylate Analogs
| Thiazole Precursor | Cyanoacetate Reactant | Resulting Analog Class | Reference |
|---|---|---|---|
| 2-Chlorothiazole-5-carboxaldehyde | Alkyl Cyanoacetate | 2-Cyano-3-(2-chlorothiazol-5-yl)acrylates | nih.gov |
| N/A | N/A | Pyridine, chromene, and thiazole containing compounds | ajol.info |
Functional group interconversions (FGIs) are crucial for creating molecular diversity from a common scaffold. On the thiazole ring, established transformations can be applied, such as electrophilic aromatic substitution (e.g., halogenation, nitration) if the ring system is sufficiently activated, or nucleophilic substitution on precursors bearing a suitable leaving group (e.g., a halogen). nih.govresearchgate.net
The acrylic acid moiety offers several handles for FGI. vanderbilt.edu The carboxylic acid can be converted into a variety of other functional groups:
Esters: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride.
Amides: Reaction with amines, typically after activation of the carboxylic acid, for example, by converting it to an acid chloride. mdpi.com
Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a key step, as the resulting acryloyl chloride is a highly reactive electrophile for further derivatization. ekb.eg
Chemical Reactivity and Derivatization of this compound
The reactivity of this compound is dictated by its constituent functional groups: the thiazole ring, the carboxylic acid, and the electron-deficient carbon-carbon double bond.
The α,β-unsaturated system, activated by two electron-withdrawing groups (cyano and carboxyl), is a potent Michael acceptor. This allows for conjugate addition reactions with a wide range of nucleophiles at the β-position.
A powerful strategy for derivatization involves the initial conversion of the carboxylic acid to the corresponding 3-(thiazol-5-yl)-2-cyanoacryloyl chloride . This acyl chloride is a versatile intermediate that can react with various binucleophiles to construct new heterocyclic rings. ekb.eg For instance, reaction with hydrazine derivatives can lead to pyrazoles, while reaction with hydroxylamine can yield isoxazoles. The reaction with 2-aminothiazole has also been explored, leading to more complex structures. ekb.eg This approach highlights the utility of the title compound as a scaffold for building diverse chemical libraries.
Reactions of the Carboxylic Acid Group
The carboxylic acid group in this compound undergoes reactions typical of unsaturated carboxylic acids. wikipedia.org The primary transformation is esterification, where the compound reacts with various alcohols in the presence of an acid catalyst to yield the corresponding acrylate esters. This reaction is fundamental for modifying the solubility and electronic properties of the molecule.
Another significant reaction is the conversion to an acyl chloride. Using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, the carboxylic acid can be transformed into the more reactive 2-cyano-3-(thiazol-5-yl)acryloyl chloride. This intermediate is highly susceptible to nucleophilic attack and serves as a precursor for the synthesis of amides, anhydrides, and other acyl derivatives.
The table below summarizes key reactions involving the carboxylic acid moiety.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-Cyano-3-(thiazol-5-yl)acrylate ester |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Cyano-3-(thiazol-5-yl)acryloyl chloride |
| Amide Formation | Amine (R-NH₂), often via the acyl chloride | N-substituted-2-cyano-3-(thiazol-5-yl)acrylamide |
Reactions of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can participate in various addition and transformation reactions. libretexts.org Its electrophilic carbon atom is susceptible to attack by nucleophiles. libretexts.org
One of the most common reactions is hydrolysis. Under acidic or basic conditions, the cyano group can be hydrolyzed to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org This provides a pathway to convert the cyano group into other functionalities.
The cyano group can also undergo reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.orglibretexts.org This transformation is valuable for introducing an aminomethyl group into the molecular structure.
Furthermore, the cyano group can react with organometallic reagents, like Grignard reagents. The addition of a Grignard reagent to the nitrile, followed by aqueous workup, results in the formation of a ketone. libretexts.orglibretexts.org
Key reactions of the cyano group are outlined in the table below.
| Reaction Type | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Amide intermediate, then Dicarboxylic acid |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O | Primary amine |
| Addition of Grignard Reagents | Grignard Reagent (R-MgX), followed by H₃O⁺ | Ketone |
Electrophilic and Nucleophilic Substitutions on the Thiazole Ring
The thiazole ring exhibits aromatic character, and its reactivity is dictated by the electron distribution within the ring. wikipedia.org The calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. wikipedia.org However, in this compound, the C5 position is already substituted. Electrophilic attack on other positions, such as C4, is possible but generally less favorable. pharmaguideline.com If the C2 position is unsubstituted, it is the most electron-deficient and thus the most acidic and susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com
Electrophilic Substitution:
Halogenation: Bromination of a thiazole ring, for instance, typically occurs at the C5 position. In cases where C5 is blocked, the reaction may proceed at other positions, though potentially requiring harsher conditions. pharmaguideline.com
Nitration and Sulfonation: These reactions also preferentially occur at the C5 position on an unsubstituted thiazole ring. pharmaguideline.com
Nucleophilic Substitution:
Nucleophilic attack on the thiazole ring is generally difficult unless the ring is activated by electron-withdrawing groups or quaternization of the ring nitrogen. pharmaguideline.com
The C2 position is the most electron-deficient and the most likely site for nucleophilic attack. pharmaguideline.com
Deprotonation-Substitution: The proton at C2 is the most acidic. Treatment with a strong base, such as an organolithium compound, can deprotonate C2, creating a potent nucleophile that can then react with various electrophiles (e.g., aldehydes, alkyl halides). wikipedia.orgpharmaguideline.com
The regioselectivity of these substitutions is summarized below.
| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Acidity of C-H |
| C2 | Low | High (most electron-deficient) | Highest |
| C4 | Moderate | Low | Low |
| C5 | High (most electron-rich) | Low | Low |
Cycloaddition and Annulation Reactions Yielding Novel Heterocyclic Systems
The conjugated system of this compound, along with the inherent reactivity of the thiazole ring, allows it to participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Thiazole rings can act as dienes or dienophiles in Diels-Alder reactions, although often requiring high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org For example, a reaction with an alkyne can lead to the formation of a pyridine derivative after the extrusion of sulfur. wikipedia.org More specialized cycloadditions, such as formal [2+2] cycloadditions, have also been reported under milder conditions. wikipedia.org
The cyano-activated double bond can also participate in various annulation reactions. For instance, reactions with dinucleophilic reagents can lead to the formation of new heterocyclic rings fused to or pendant from the acrylic acid backbone. The reaction of acrylic acid thioamides with iminoiodinanes to form 2,3-dihydro-1,2-thiazoles demonstrates a pathway for annulation involving an acrylic acid derivative. nih.gov The cyano group itself can be a key component in forming new rings, as seen in base-catalyzed cycloadditions with azides to form triazoles. beilstein-journals.org
The potential for these reactions highlights the utility of this compound as a scaffold for generating diverse heterocyclic structures.
| Reaction Type | Reactants | Resulting Heterocyclic System |
| Diels-Alder Reaction | Alkyne | Pyridine (following sulfur extrusion) |
| [3+2] Cycloaddition | Azide | 1,2,3-Triazole |
| Annulation | Dinucleophiles (e.g., hydrazine, hydroxylamine) | Pyrazoles, Isoxazoles, etc. |
| Oxidative Cyclization | (From corresponding thioamide) | Dihydro-1,2-thiazole |
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within 2-Cyano-3-(thiazol-5-yl)acrylic acid can be definitively established.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons present.
The spectrum shows a singlet at approximately 9.24 ppm, which is attributed to the proton at the C2 position of the thiazole (B1198619) ring. Another singlet appears around 8.56 ppm, corresponding to the proton at the C4 position of the thiazole ring. The vinyl proton (=CH) gives rise to a singlet at about 8.41 ppm. The chemical shifts can vary slightly depending on the solvent used for the analysis. For instance, in DMSO-d₆, these peaks have been reported at 9.24 (s, 1H, H-2), 8.56 (s, 1H, H-4), and 8.41 (s, 1H, =CH) ppm.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H-2 | ~9.24 | Singlet (s) | 1H |
| Thiazole H-4 | ~8.56 | Singlet (s) | 1H |
| Vinyl H | ~8.41 | Singlet (s) | 1H |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom.
Key resonances include the signal for the carboxylic acid carbon (C=O) which typically appears in the range of 162-164 ppm. The carbon atoms of the thiazole ring are observed at approximately 157.9 ppm (C-2), 150.8 ppm (C-4), and 132.2 ppm (C-5). The cyano group carbon (-CN) resonates around 115.6 ppm. The vinyl carbons (=CH and =C(CN)COOH) are found at approximately 150.1 ppm and 107.2 ppm, respectively.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (acid) | ~162-164 |
| Thiazole C-2 | ~157.9 |
| Thiazole C-4 | ~150.8 |
| Vinyl =CH | ~150.1 |
| Thiazole C-5 | ~132.2 |
| CN | ~115.6 |
| Vinyl =C(CN)COOH | ~107.2 |
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to further confirm the structure of this compound. HMBC experiments would show correlations between protons and carbons that are two or three bonds apart, confirming the connectivity of the thiazole ring to the acrylic acid moiety. NOESY experiments would provide information about the spatial proximity of protons, which can help to determine the stereochemistry around the double bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm its molecular formula, C₇H₄N₂O₂S. The calculated exact mass is 180.0044. ESI-MS (Electrospray Ionization Mass Spectrometry) commonly shows a peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 179.
Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of a water molecule (H₂O), carbon dioxide (CO₂), or the cyano group (CN), leading to characteristic fragment ions that support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700-1725 cm⁻¹. The C≡N (cyano) stretching vibration is observed as a sharp peak in the range of 2220-2230 cm⁻¹. The C=C stretching of the acrylic double bond and the thiazole ring are found in the 1600-1650 cm⁻¹ region.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | ~2500-3300 (broad) |
| Cyano C≡N | Stretching | ~2220-2230 (sharp) |
| Carboxylic Acid C=O | Stretching | ~1700-1725 (strong) |
| Alkene/Aromatic C=C | Stretching | ~1600-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system, which includes the thiazole ring, the acrylic double bond, the cyano group, and the carboxylic acid group.
The spectrum typically shows a maximum absorption wavelength (λmax) in the ultraviolet region, which is indicative of the extent of conjugation in the molecule. The exact position of the absorption maximum can be influenced by the solvent polarity. This technique is useful for confirming the presence of the conjugated system and can also be used for quantitative analysis.
X-ray Crystallography Data for this compound Not Currently Available in Public Databases
A thorough search of publicly available scientific literature and crystallographic databases has revealed no specific X-ray crystallography data for the compound This compound . Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing, as would be provided by single-crystal X-ray diffraction studies, cannot be presented at this time.
While crystallographic data for structurally related compounds, such as other derivatives of cyanoacrylic acid and various thiazole-containing molecules, are available, this information is not directly applicable to the specific stereochemical and supramolecular features of This compound . The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, is unique to each compound and can only be determined through experimental X-ray diffraction analysis.
Therefore, the requested section on "X-ray Crystallography for Solid-State Molecular Conformation and Packing" for This compound , including data tables on its crystal data and structure refinement, cannot be generated.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound corresponding to the requested outline is not available.
While extensive research exists for analogous compounds and derivatives within the cyanoacrylic acid and thiazole families, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content constraints, as the specific research findings for the following analyses of this particular compound are not present in the public domain search results:
Density Functional Theory (DFT) Calculations , including:
Geometry Optimization and Conformational Analysis
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
Prediction of Spectroscopic Parameters
Molecular Docking Simulations , including:
Binding Site Identification and Interaction Profiling
Prediction of Binding Affinities
Computational Chemistry and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 2-cyano-3-(thiazol-5-yl)acrylic acid were not found in the reviewed literature, the application of QSAR to thiazole-containing compounds has been a subject of research for various therapeutic targets. These studies provide a framework for how QSAR could be applied to understand and predict the activity of this compound derivatives.
In a typical QSAR study, a dataset of molecules with known activities is used to develop a model based on various molecular descriptors. These descriptors can be categorized into several types, including:
Electronic descriptors: These relate to the distribution of electrons in the molecule and include parameters such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to create a model that can accurately predict the activity of new, untested compounds. The predictive power of a QSAR model is assessed through internal and external validation techniques.
For instance, a group-based QSAR (G-QSAR) analysis was performed on a series of 41 benzothiazole (B30560) derivatives to identify structural fragments important for their anticancer activity. The study fragmented the benzothiazole dataset into two parts (R1 and R2) and generated models using multiple linear regression. The analysis revealed that the presence of hydrophobic groups at the R1 position would likely enhance the anticancer activity. mdpi.com
Another study developed three-dimensional QSAR (3D-QSAR) models for 44 (benzothiazole-2-yl)acetonitrile derivatives that inhibit c-Jun N-terminal kinase-3 (JNK3). bldpharm.com This study employed molecular field analysis (MFA) and receptor surface analysis (RSA). The resulting models had conventional r² values of 0.849 for MFA and 0.766 for RSA, and cross-validated r² values of 0.616 and 0.605, respectively. bldpharm.com The findings from the 3D-QSAR study were further validated by docking studies, which showed that the ligands bind in the ATP pocket of JNK3. bldpharm.com
A QSAR study on amino acid-conjugated 2-amino-arylthiazoles as antifungal agents also demonstrated the utility of this approach. researchgate.net In this research, the chemical structures were optimized using molecular mechanics (MM+) and semi-empirical molecular orbital (AM1) methods. The correlation between the experimental inhibitory zones against three types of fungi and the calculated physicochemical parameters was established using multiple linear regression, resulting in models with high correlation coefficients (ranging from 0.843 to 0.967). researchgate.net
Photophysical Properties and Charge Transfer Studies
Theoretical studies on a close analog, 2-cyano-3-(thiophen-2-yl)acrylic acid (TCA), have been conducted using density functional theory (DFT). researchgate.net These studies examined the conformational and electronic properties of TCA within sensitizer (B1316253) molecules for dye-sensitized solar cells. A relaxed potential energy surface scan by rotating the C-C bond between the thiophene (B33073) and cyanoacrylic acid moieties revealed activation energy barriers of approximately 13 kcal/mol for both E and Z configurations. researchgate.net The stability of different conformers was found to be influenced by the extent of electron delocalization between the thiophene and cyanoacrylic acid components. researchgate.net
The cyanoacrylic acid moiety is a common feature in many organic dyes developed for various applications. For example, studies on metal-free dyes containing a cyanoacrylic acid group have investigated their excited-state properties and photoinduced charge transfer processes. nih.gov In one such study, the singlet excited state lifetimes of two custom-made dyes, D2d and T-SB-C, were determined to be 1.4 and 2.45 nanoseconds, respectively, in acetonitrile. nih.gov Upon adsorption onto a TiO₂ photoanode, these dyes exhibited fast picosecond electron injection from their excited state into the conduction band of the TiO₂. nih.gov
The general photophysical characteristics of such donor-acceptor systems can be summarized in the following table, which is based on data from analogous compounds:
| Property | Expected Characteristic for this compound and Analogs |
| Absorption Maximum (λ_abs) | Typically in the UV-Visible region, influenced by the solvent polarity. |
| Emission Maximum (λ_em) | Expected to show a bathochromic (red) shift in more polar solvents. |
| Stokes Shift | A significant Stokes shift is anticipated due to ICT. |
| Quantum Yield (Φ_f) | Varies depending on the molecular structure and environment. |
| Excited State Lifetime (τ) | Typically in the nanosecond range for the singlet excited state. |
The thiazole (B1198619) ring itself is a component of various fluorescent molecules. For instance, novel naphtho[2,3-d]thiazole-4,9-diones have been synthesized and their photophysical properties characterized. nih.gov The introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring in these compounds led to significant bathochromic shifts in their emission spectra, with some derivatives showing orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. nih.gov
Mechanistic Studies of Biological Activities and Structure Activity Relationships
Enzyme Inhibition Studies and Mechanistic Insights
The therapeutic potential of 2-Cyano-3-(thiazol-5-yl)acrylic acid and its analogs is largely attributed to their ability to inhibit specific enzymes. Mechanistic studies, including kinetic analyses and computational docking, have provided significant insights into their modes of action and the structural features that govern their potency.
Thiazole-containing compounds have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net The search for effective and safe tyrosinase inhibitors is a significant area of research for treating hyperpigmentation disorders. nih.gov
The mechanism of inhibition often involves direct interaction with the enzyme's active site. Kinetic studies of various thiazole (B1198619) derivatives have shown them to be competitive inhibitors, suggesting they bind to the same site as the substrate, L-tyrosine. mdpi.comnih.gov Molecular docking simulations have further elucidated this interaction, revealing that the thiazole ring itself plays a crucial role. nih.govresearchgate.net A specific interaction between the thiazole sulfur atom and a conserved asparagine residue within the active site is believed to contribute significantly to the high inhibitory activity of these compounds. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have defined the key structural motifs required for potent tyrosinase inhibition:
The Thiazole Ring: The presence of the thiazole ring is a distinguishing and essential feature for superior inhibitory activity. nih.govresearchgate.net Its structural integrity is decisive for efficient inhibition. nih.gov
Substituents on the Phenyl Ring: The number, type, and position of substituents on an associated phenyl ring are strongly linked to inhibitory efficacy. mdpi.com For instance, in studies of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives, a 2,4-dihydroxy substitution on the phenyl ring was found to be critical for potent inhibition of both mushroom and human tyrosinase. mdpi.com
The Cyano Group: In related 2-cyanopyrrole derivatives, the cyano group was observed in docking studies to reside near the dicopper nucleus of the tyrosinase active site, indicating a potential for metal-ligand interactions, which are key for inhibition. frontiersin.org
| Compound | Modification | IC50 (µM) | Reference |
|---|---|---|---|
| Thiamidol | Isobutylamido thiazolyl resorcinol | 1.1 (human tyrosinase) | researchgate.net |
| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | mdpi.com |
| Compound 10 | (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 1.60 | nih.gov |
| Kojic Acid (Standard) | - | >400 (human tyrosinase) | researchgate.net |
Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a target for treating infections caused by bacteria like Helicobacter pylori. nih.gov Thiazole-based compounds have demonstrated significant urease inhibitory potential. nih.gov Molecular docking studies on benzofuran-based thiazolidinone analogs have shown that these inhibitors fit well within the catalytic site of the enzyme. nih.gov The binding is stabilized through a combination of hydrogen bonding, hydrophobic interactions, and polar interactions with key amino acid residues. nih.gov Furthermore, interactions with the nickel ions in the active site are crucial for the inhibitory mechanism. nih.gov SAR studies indicate that the presence and position of electron-withdrawing groups on the aromatic rings of these derivatives can significantly influence their inhibitory potency. nih.govmdpi.com
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes mellitus. nih.govmdpi.com Thiazole-containing derivatives have been investigated as potential α-glucosidase inhibitors. Docking studies of thiazolidine-2,4-dione derivatives revealed that the inhibitor adopts a specific conformation within the enzyme's binding pocket. nih.gov The binding is primarily driven by hydrophobic interactions between parts of the inhibitor molecule (like a phthalimide (B116566) group) and hydrophobic residues such as Phe-157 and Phe-177 in the enzyme's pocket. nih.gov Additionally, CH-π interactions with phenylalanine residues can further stabilize the enzyme-inhibitor complex. nih.gov Kinetic studies on related cyanoacetohydrazide-triazole derivatives showed them to be uncompetitive inhibitors, suggesting they bind to the enzyme-substrate complex. nih.gov
| Enzyme | Compound Class | Representative IC50 (µM) | Reference |
|---|---|---|---|
| Urease | Benzofuran-based-thiazolidinone analogue | 1.2 | nih.gov |
| Urease | Thiourea (Standard) | 21.40 | nih.gov |
| α-Glucosidase | Cyanoacetohydrazide-1,2,3-triazole derivative (9e) | 1.00 | nih.gov |
| α-Glucosidase | Acarbose (Standard) | 754.1 | nih.gov |
E. coli MurB Inhibition: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govmdpi.com Its inhibition represents a promising antibacterial strategy. Molecular docking studies of 5-methylthiazole (B1295346) based thiazolidinones have indicated a probable involvement of MurB inhibition in their antibacterial mechanism. mdpi.com These compounds bind within the active site of MurB, adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby disrupting its enzymatic function. nih.govmdpi.com
14α-lanosterol demethylase (CYP51) Inhibition: This enzyme is a member of the cytochrome P450 family and is a crucial component in the sterol biosynthesis pathway in both mammals and fungi. wikipedia.org In fungi, its inhibition disrupts the formation of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to antifungal effects. mdpi.comnih.gov Docking studies with thiazole derivatives against Candida albicans CYP51 suggest that the inhibition of this enzyme is a likely mechanism for their antifungal activity. mdpi.com The interaction often involves the nitrogen atom of the heterocyclic ring coordinating with the heme iron atom in the enzyme's active site, a characteristic mechanism for azole-based antifungal agents. nih.gov
Information regarding the inhibition of Janus kinase 3 (JAK3) by this compound or its direct derivatives was not prominent in the reviewed literature.
Antimicrobial Activity: Elucidation of Mechanisms of Action
Derivatives of this compound exhibit a spectrum of antimicrobial activities, and research has focused on elucidating the specific mechanisms through which they exert these effects.
The antibacterial action of thiazole-containing compounds is often multi-targeted. One of the primary mechanisms is the disruption of cell wall synthesis through the inhibition of key enzymes. As discussed, the inhibition of E. coli MurB prevents the formation of UDP-N-acetylmuramic acid, a precursor to peptidoglycan, thereby compromising the structural integrity of the bacterial cell wall. mdpi.com
Another identified mechanism for some thiazole-based antibacterial agents is the inhibition of DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to the cessation of bacterial cell division and eventual cell death. nih.gov
The antifungal activity of thiazole derivatives is primarily attributed to the disruption of fungal cell membrane integrity. nih.gov This is often achieved through the inhibition of the enzyme 14α-lanosterol demethylase (CYP51). mdpi.com This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane. By inhibiting CYP51, these compounds prevent ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and an increase in membrane permeability, ultimately resulting in fungal cell death. mdpi.com
Antiviral Activity: Investigating Biological Pathways
While direct mechanistic studies on the antiviral activity of this compound are not extensively documented in publicly available research, the biological pathways of its core chemical moieties—the thiazole ring and the cyanoacrylate group—have been investigated in analogous compounds. These studies suggest potential mechanisms by which this class of compounds may exert antiviral effects.
One significant area of investigation for thiazole-based compounds is the inhibition of viral proteases. For instance, various thiazole derivatives have been identified as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro), an enzyme that is crucial for the replication of the virus. nih.gov The thiazole core in these inhibitors interacts with the S2 subsite of the protease, contributing to the binding and inhibition of the enzyme. nih.gov This suggests that this compound could potentially interfere with viral replication by targeting essential viral enzymes.
Furthermore, cyanoacrylate derivatives have demonstrated antiviral properties, notably against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govnih.govmdpi.com The antiviral action in these cases is often attributed to the compound's ability to interfere with the virus's life cycle, though the precise molecular interactions are still a subject of ongoing research.
Another potential pathway for antiviral activity is the induction of systemic acquired resistance (SAR) in host organisms. For example, the thiazole-containing compound Dufulin has been shown to confer antiviral activity by regulating the salicylic (B10762653) acid (SA) signaling pathway, which is a key component of SAR in plants. researchgate.net This mode of action involves stimulating the host's natural defense mechanisms rather than directly targeting the virus.
Structure-Activity Relationship (SAR) Correlations for this compound and Analogs
The structure-activity relationship (SAR) of this compound and its analogs provides critical information on how chemical modifications influence their biological efficacy. Although specific SAR studies for this exact compound are limited, a broader analysis of related thiazole and cyanoacrylate derivatives offers valuable correlations.
For thiazole-based antiviral compounds, modifications to the thiazole ring and its substituents have been shown to significantly impact activity. In studies of thiazolides as inhibitors of Hepatitis C Virus (HCV), the presence of an electron-withdrawing group at the C(5') position of the thiazole ring generally correlates with increased potency. nih.gov This indicates that the electronic properties of the thiazole moiety are a key determinant of its antiviral activity.
In the context of cyanoacrylate derivatives, the nature of the substituent at the 3-position of the acrylic acid is crucial for biological activity. Research on cyanoacrylate derivatives containing an α-aminophosphonate moiety has shown that different substituents can modulate the antiviral efficacy against Tobacco Mosaic Virus (TMV). nih.govresearchgate.net
The table below summarizes the inhibitory activities of some thiazole-based analogs against the SARS-CoV-2 Main Protease (Mpro), illustrating the impact of structural modifications on potency. nih.gov
| Compound | Structure | IC₅₀ (nM) against SARS-CoV-2 Mpro |
| MC12 | Pyridinyl ester with a thiazole core | 77.7 ± 14.1 |
| Nirmatrelvir | (Reference Compound) | 58.4 ± 8.6 |
This table is for illustrative purposes to show the impact of the thiazole core on antiviral activity and does not include this compound.
Advanced Materials Applications and Functionalization
Role as Intermediates in Heterocyclic Synthesis and Complex Molecule Construction
The 2-Cyano-3-(thiazol-5-yl)acrylic acid scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of its constituent functional groups. The activated nitrile and acrylic acid moieties serve as key electrophilic centers for constructing more complex molecular architectures and novel heterocyclic systems.
Derivatives of 2-cyanoacrylic acids, specifically 3-aryl/hetaryl-2-cyanoacryloyl chlorides, are reactive intermediates used to build a variety of heterocyclic skeletons. ekb.eg These precursors possess multiple electrophilic sites that can be targeted by binucleophiles, leading to the formation of compounds like pyrazoles, oxadiazoles, thiazolopyrimidines, and pyrimidinethiones. ekb.eg The reaction pathways are influenced by the nature of the nucleophile and the specific reaction conditions employed. ekb.eg The thiazole (B1198619) ring within the structure adds another layer of chemical functionality and is itself a key heterocycle in many biologically active compounds. The synthesis of novel thiazole-based heterocycles is an active area of research, with applications in the development of potential anticancer and antimicrobial agents. nih.gov The condensation of various thiazole derivatives with reagents like 2-cyanoacetamide (B1669375) is a common strategy for elaborating these structures, highlighting the synthetic utility of the cyanoacrylic acid framework. nih.govmdpi.com
Applications in Organic Dye-Sensitized Solar Cells (DSSCs)
Organic dye-sensitized solar cells (DSSCs) have garnered significant attention as a cost-effective alternative to conventional silicon-based solar cells. The efficiency of these devices is critically dependent on the molecular structure of the organic dye used as a sensitizer (B1316253). Compounds based on the this compound framework are prominent candidates for high-performance sensitizers.
In the context of DSSCs, the cyanoacrylic acid portion of the molecule serves a crucial dual purpose. Firstly, the cyano and carboxylic acid groups are strongly electron-withdrawing, functioning as an effective electron acceptor. Secondly, the carboxylic acid group acts as an anchoring group, chemisorbing the dye molecule onto the surface of a semiconductor photoanode, typically made of titanium dioxide (TiO2). researchgate.net This strong electronic coupling is essential for the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO2, a primary step in the photovoltaic conversion process. semanticscholar.org The stability of this bond is critical for the long-term performance of the solar cell; however, studies have shown that under the influence of water and UV light, the cyanoacrylic acid unit can degrade, transforming into an aldehyde group and causing the dye to desorb from the TiO2 surface. researchgate.netnih.gov
The most successful organic sensitizers for DSSCs are designed with a Donor-π-Acceptor (D-π-A) architecture. semanticscholar.orgrsc.org This design facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation.
Donor (D): An electron-rich unit (e.g., triphenylamine, phenothiazine) that donates an electron upon light absorption. researchgate.netresearchgate.netnih.gov
π-Bridge (π): A conjugated spacer that connects the donor and acceptor moieties, facilitating electron transfer. The thiazole ring in this compound can be a key component of this bridge, often alongside other heterocycles like furan (B31954) or thiophene (B33073). rsc.orgresearchgate.netresearchgate.net
Acceptor (A): An electron-deficient unit, which is the cyanoacrylic acid group in this case, that pulls the electron density across the molecule and injects it into the semiconductor. semanticscholar.orgresearchgate.net
By systematically modifying the donor, π-bridge, and acceptor components, researchers can fine-tune the dye's optical and electrochemical properties, such as its light absorption spectrum and energy levels (HOMO/LUMO), to maximize the power conversion efficiency (PCE) of the solar cell. rsc.orgnih.gov Thiazole-containing dyes have demonstrated promising photovoltaic performances, with efficiencies that can be further enhanced through co-sensitization with other dyes. researchgate.net
Table 1: Performance of DSSCs Using Thiazole and Cyanoacrylic Acid-Based Dyes
| Sensitizer Name | π-Bridge Moiety | Efficiency (PCE) | Co-adsorbent/Co-sensitizer | Reference |
| TTZ5 | Thiazolo[5,4-d]thiazole | Good | Not specified | rsc.org |
| FNE74 | Thiazolo[5,4-d]thiazole | 5.10% | None | nih.gov |
| Dye D | Dithienylthienothiadiazole | 5.47% | Chenodeoxylic acid (CDCA) | rsc.org |
| Phenothiazine Core | Phenothiazine | 5.60% | N719 (Co-sensitizer) | researchgate.net |
| SAS-2 | Furan-Thiazole | 9.12% | N719 (Co-sensitizer) | researchgate.net |
Utilization in Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. The functional groups on the acrylic acid moiety make it a suitable candidate for inclusion in MIPs. researchgate.net
The carboxylic acid group of this compound can act as a functional monomer, forming non-covalent interactions (such as hydrogen bonds) with a template molecule. researchgate.net After polymerization with a cross-linker, the template is removed, leaving behind a cavity that is complementary in size, shape, and functionality to the target analyte. These tailored recognition sites allow MIPs to be used for highly selective separation, purification, and sensing of specific substances. mdpi.comnih.gov For instance, a similar compound, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been successfully used as a template to create MIPs with methacrylic acid as the monomer for selective recognition. researchgate.net The rigidity and defined structure of the thiazole-containing acrylic acid make it a potentially excellent component for creating stable and highly selective imprinted cavities.
Functionalization for Targeted Molecular Probes
The inherent photophysical properties of conjugated systems like this compound make them attractive scaffolds for the development of molecular probes. These probes are designed to detect specific biological molecules or events through a measurable signal, often fluorescence.
A novel fluorescent probe based on a similar chemical scaffold, (E)-2-Cyano-3-(5'-piperidin-1-yl-2,2'-bithien-5-yl)acrylic acid, has been synthesized to detect the early stages of amyloid aggregation. researchgate.net This probe is capable of monitoring the formation of soluble prefibrillar oligomers, which are toxic species associated with protein misfolding diseases. researchgate.net The principle relies on the interaction of the probe with the target, leading to a change in its fluorescence emission.
By functionalizing the this compound core—for example, by attaching different donor groups or specific targeting moieties to the thiazole ring—new molecular probes can be designed. The conjugated D-π-A structure that is beneficial for DSSCs also gives rise to the intramolecular charge transfer characteristics that are often responsible for the environmentally sensitive fluorescence required for molecular probes. This allows for the rational design of probes targeted at specific biomolecules or for monitoring cellular processes.
Future Research Directions and Translational Potential
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While classical methods like the Knoevenagel condensation are effective for synthesizing 2-cyanoacrylic acid derivatives, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. bris.ac.ukgvpress.com The industrial-scale synthesis of cyanoacrylates often involves high-temperature processes that can limit the diversity of functional groups that can be incorporated. gvpress.com Therefore, a key area of development will be the implementation of green chemistry principles to minimize environmental impact and enhance economic viability.
Future synthetic strategies could include:
Catalyst Innovation: Exploring novel catalysts, such as solid-supported catalysts, organocatalysts, or biocatalysts, to improve reaction rates, yields, and selectivity under milder conditions. This would reduce reliance on traditional base catalysts which can be difficult to remove from the final product.
Sustainable Solvents: Shifting from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents to reduce volatile organic compound (VOC) emissions and simplify purification processes.
Process Intensification: Utilizing technologies such as microwave-assisted synthesis or flow chemistry to dramatically reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to higher purity products.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Transesterification reactions using organic acids at lower temperatures represent a step in this direction for producing cyanoacrylic acid. google.com
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach (e.g., Knoevenagel) | Future Sustainable Approach |
|---|---|---|
| Catalyst | Homogeneous bases (e.g., piperidine) | Heterogeneous catalysts, enzymes |
| Solvent | Toluene, Ethanol | Water, bio-solvents, supercritical CO2 |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, flow reactors |
| Waste Profile | Higher solvent and catalyst waste | Minimized waste, recyclable catalysts |
| Efficiency | Moderate yields, longer reaction times | Higher yields, significantly shorter times |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The thiazole (B1198619) nucleus is a cornerstone of medicinal chemistry, found in numerous clinically approved drugs with applications ranging from anticancer to antimicrobial therapy. nih.govnih.gov Derivatives of the broader 2-cyanoacrylate class have also shown diverse biological activities. nih.gov This strong precedent suggests that 2-Cyano-3-(thiazol-5-yl)acrylic acid and its future derivatives are prime candidates for screening against a wide array of biological targets beyond those already explored.
Promising areas for future investigation include:
Oncology: While some thiazole derivatives are known anticancer agents, new targets can be explored. nih.gov This could involve screening against novel protein kinases, components of cell signaling pathways critical for tumor survival (e.g., apoptosis regulators like Bcl-2), or metabolic enzymes that are upregulated in cancer cells. researchgate.net
Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of novel drugs. mdpi.com The thiazole scaffold could be optimized to target essential bacterial or fungal enzymes, such as DNA gyrase or sterol 14α-demethylase, for which computational studies have already shown promise for other thiazole compounds. ijirt.orgrsc.org
Neurodegenerative Diseases: The ability of planar, heterocyclic molecules to interact with protein aggregates like amyloid-beta plaques or tau tangles could be investigated. Derivatives could be designed to interfere with the aggregation process or act as diagnostic imaging agents.
Inflammatory and Metabolic Disorders: Many chronic diseases are driven by specific enzymes or receptor pathways. The this compound scaffold could be modified to create specific inhibitors for targets involved in inflammation (e.g., cytokines) or metabolic syndrome (e.g., specific phosphatases or lipases).
Advanced Computational Approaches for Rational Design and Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For a molecule like this compound, advanced computational methods can provide deep insights into its behavior and guide the rational design of new, more potent, and specific derivatives. While methods like molecular docking are already in use for thiazole compounds, the next generation of computational tools offers even greater predictive power. ijirt.orgresearchgate.net
Future computational research should focus on:
Molecular Dynamics (MD) Simulations: To study the dynamic interactions between the molecule and its biological target over time, providing a more realistic understanding of binding stability and the conformational changes that may occur.
Quantum Mechanics/Molecular Mechanics (QM/MM): To perform highly accurate calculations of binding energies and reaction mechanisms within an enzyme's active site, allowing for fine-tuning of the molecular structure to maximize potency.
In Silico ADMET Prediction: Employing sophisticated machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, ensuring that only candidates with favorable drug-like profiles are synthesized. researchgate.net
Virtual Screening and AI: Using artificial intelligence and high-throughput virtual screening of vast chemical libraries to identify novel derivatives with high predicted activity against specific targets, significantly broadening the scope of discovery.
Table 2: Advanced Computational Tools and Their Applications
| Computational Method | Application in Drug/Material Design | Potential Insight for this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates protein-ligand movement and stability | Predicts residence time and conformational flexibility at the target site |
| QM/MM | High-accuracy binding energy calculation | Elucidates precise electronic interactions driving target affinity |
| AI/Machine Learning | Predicts bioactivity and ADMET properties | Screens millions of virtual derivatives to prioritize synthesis |
| Pharmacophore Modeling | Identifies essential 3D features for activity | Guides the design of new scaffolds with improved target specificity |
Integration into Supramolecular Assemblies and Nanomaterials
The structural features of this compound make it an excellent building block for advanced materials. The carboxylic acid and cyano groups are capable of forming strong hydrogen bonds, while the nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions. rsc.orgmdpi.com This functionality opens the door to its use in supramolecular chemistry and nanotechnology.
Future research in this domain could explore:
Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct novel MOFs. The inherent properties of the thiazole ring could impart unique catalytic, sensing, or luminescent characteristics to these materials. rsc.orgnih.gov
Functional Polymers and Nanoparticles: The acrylic acid moiety allows the molecule to be polymerized or grafted onto the surface of nanoparticles. acs.org This could lead to the development of "smart" materials that respond to environmental stimuli (e.g., pH) or functionalized nanocarriers for targeted drug delivery. researchgate.netnih.gov The carboxylic acid group provides a convenient handle for attaching targeting ligands or other functional molecules. acs.org
Self-Assembling Systems: The combination of hydrogen bonding sites and a planar aromatic system could drive the self-assembly of the molecule into ordered supramolecular structures like gels, fibers, or liquid crystals. nih.gov These materials could have applications in electronics, tissue engineering, or controlled-release formulations. The anionic polymerization of cyanoacrylates is a well-known self-assembly driving mechanism. researchgate.net
Q & A
Q. Basic
- Spectroscopy :
- FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
- NMR : NMR should show characteristic vinyl proton signals (δ 7.5–8.5 ppm) and thiazole protons (δ 8.0–9.0 ppm) .
- Mass spectrometry : High-resolution MS (e.g., [M+H] at m/z 207.03) validates molecular weight .
- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 49.3%, N: 19.2%) .
How do substituents on the thiazole ring modulate the electronic properties of this compound?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro, cyano) reduce the HOMO-LUMO gap, enhancing charge transfer in solar cell applications. For example, derivatives with cyano substituents exhibit a 0.2 eV reduction in bandgap compared to unsubstituted analogs .
- Electron-donating groups (e.g., dimethylamino) increase electron density on the thiazole ring, improving dye regeneration in DSSCs . Computational DFT studies are recommended to predict substituent effects .
What thermodynamic properties govern the stability of this compound in different phases?
Q. Advanced
- Heat capacity studies : Low-temperature adiabatic calorimetry (5–370 K) reveals phase transitions and polymorph stability. For example, crystalline phases show entropy changes (~150 J/mol·K) near 200 K, critical for storage conditions .
- Thermal decomposition : TGA analysis indicates decomposition onset at ~250°C in inert atmospheres, with gas-phase byproducts (e.g., CO) detected via mass spectrometry .
How can computational modeling guide the design of this compound derivatives for optoelectronic applications?
Q. Advanced
- DFT calculations : Predict HOMO/LUMO distributions to optimize light absorption. For instance, introducing thiophene substituents narrows the bandgap to ~2.1 eV, aligning with visible light spectra (380–550 nm) .
- Molecular dynamics : Simulate dye-TiO interactions to assess electron injection efficiency (ΔG). Derivatives with extended π-conjugation show higher (up to 0.96 eV) in DSSCs .
What factors determine the performance of this compound in dye-sensitized solar cells (DSSCs)?
Q. Advanced
- Anchoring groups : The cyanoacrylic acid moiety ensures strong binding to TiO, with binding energies ~1.5 eV .
- Co-sensitization : Combining with carbazole-based dyes (e.g., MK-2) improves photon harvesting and reduces charge recombination .
- Electrolyte compatibility : Ionic liquids (e.g., I/I) enhance stability, achieving >8% efficiency under AM 1.5G illumination .
How should researchers address contradictions in reported synthetic yields or thermodynamic data?
Q. Advanced
- Replicate conditions : Variations in solvent purity (e.g., anhydrous acetic acid vs. technical grade) can alter yields by ±15% .
- Calorimetry calibration : Ensure adiabatic calorimeters (e.g., TAU-10) are calibrated with standard materials (e.g., benzoic acid) to resolve discrepancies in heat capacity data .
- Statistical analysis : Apply multivariate regression to isolate factors (e.g., stirring rate, inert gas flow) affecting reproducibility .
What strategies are effective for derivatizing this compound to enhance biological activity?
Q. Advanced
- Nucleophilic substitution : React the cyano group with hydrazines to form hydrazide derivatives, which show inhibitory activity against kinases (e.g., EGFR, IC ~63%) .
- Heterocycle fusion : Condensation with aminothiazoles generates fused systems (e.g., pyrazolo[1,5-a]pyrimidines), improving bioavailability .
How do solvent polarity and proticity influence reaction pathways during derivatization?
Q. Advanced
- Polar aprotic solvents (e.g., DMF): Stabilize intermediates in Knoevenagel condensations, increasing reaction rates by 30% compared to ethanol .
- Protic solvents (e.g., acetic acid): Promote proton transfer in cyclization reactions, favoring five-membered heterocycles over linear byproducts .
What kinetic models describe the reactivity of this compound in nucleophilic additions?
Q. Advanced
- Pseudo-first-order kinetics : Observed in reactions with amines (e.g., benzylamine), where rate constants () correlate with Hammett σ values of substituents () .
- Arrhenius analysis : Activation energies (~50 kJ/mol) suggest a single rate-determining step, likely C=C bond polarization during nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
